molecular formula C15H13N3O3S B001322 Oxfendazole CAS No. 53716-50-0

Oxfendazole

Número de catálogo B001322
Número CAS: 53716-50-0
Peso molecular: 315.3 g/mol
Clave InChI: BEZZFPOZAYTVHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxfendazole is a broad-spectrum benzimidazole anthelmintic . It is primarily used for protecting livestock against roundworm, strongyles, and pinworms . Oxfendazole is the sulfoxide metabolite of fenbendazole .


Synthesis Analysis

The synthesis of Oxfendazole involves the use of fenbendazole . A simple and efficient method for the synthesis of four impurities, including fenbendazole, has been reported .


Molecular Structure Analysis

Oxfendazole crystallizes in space group P21/c with a = 18.87326(26), b = 10.40333(5), c = 7.25089(5) Å, β = 91.4688 (10)° V = 1423.206(10) Å3, and Z = 4 . The crystal structure consists of stacks of the planar portions of the L-shaped molecules, resulting in layers parallel to the bc-plane .


Chemical Reactions Analysis

Oxfendazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

Oxfendazole has a molecular formula of C15H13N3O3S and a molecular weight of 315.35 . It is a member of the benzimidazole group of anthelmintics .

Aplicaciones Científicas De Investigación

1. Treatment of Onchocerciasis and Lymphatic Filariasis

  • Application Summary: Oxfendazole is a lead macrofilaricidal candidate for the treatment of onchocerciasis (river blindness) and lymphatic filariasis. It was originally developed for the veterinary market to treat intestinal helminth infections .
  • Methods of Application: In the study, the efficacy of oxfendazole isomers was compared with the commercially available racemic mixture Dolthene against the rodent filaria Litomosoides sigmodontis in female BALB/c mice .
  • Results: Treatment led to a reduction of the adult worm burden by 94-98% following the ten-day treatment and by 72% (oxfendazole (-)), 85% (oxfendazole (+)) and 91% (Dolthene) following the five-day treatment .

2. Development of Nanocrystal Suspension for Oral Bioavailability

  • Application Summary: An oxfendazole nanocrystal suspension was prepared to overcome the challenge of its poor oral bioavailability .
  • Methods of Application: The nanosuspensions were prepared by acid-base neutralization and crystallization combined with ultrasonic dispersion. They were screened and optimized using size and appearance as indices .
  • Results: The prepared nanocrystals have an average particle diameter of 431±18 nm, a polydispersity index (PDI) of 0.376±0.128, a zeta potential of 2.30±0.44 mV, and a sedimentation coefficient of 0.993 . The equilibrium solubility of nanocrystals in different solvents was significantly improved by 2.02–109.99-fold compared to OFZ crude .

3. Investigation of Immune System’s Role in Treatment

  • Application Summary: This study aimed to investigate the immune system’s role during treatment with Oxfendazole and Flubendazole and explore the potential to boost the treatment efficacy via stimulation of the immune system .
  • Methods of Application: Wild type (WT) BALB/c, eosinophil-deficient ΔdblGata1, IL-4r/IL-5−/−, antibody-deficient μMT and B-, T-, NK-cell and ILC-deficient Rag2/IL-2rγ−/− mice were infected with the rodent filaria Litomosoides sigmodontis and treated with an optimal and suboptimal regimen of Oxfendazole and Flubendazole for up to 5 days .
  • Results: Treatment of WT mice reduced the adult worm burden by up to 94% (Oxfendazole) and 100% (Flubendazole) compared to vehicle controls. In contrast, treatment efficacy was lower in all immunodeficient strains .

4. Crystal Structure Analysis

  • Application Summary: The crystal structure of Oxfendazole has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .
  • Methods of Application: The crystal structure was determined using synchrotron X-ray powder diffraction data .
  • Results: Oxfendazole crystallizes in space group P 2 1 / c (#14) with a = 18.87326 (26), b = 10.40333 (5), c = 7.25089 (5) Å, β = 91.4688 (10)° V = 1423.206 (10) Å 3, and Z = 4 .

5. Comparison of Oxfendazole Isomers

  • Application Summary: This study compared the efficacy of oxfendazole isomers with the commercially available racemic mixture Dolthene against the rodent filaria Litomosoides sigmodontis .
  • Methods of Application: Female BALB/c mice were treated with either the isomers or Dolthene .
  • Results: Treatment led to a reduction of the adult worm burden by 94-98% following the ten-day treatment and by 72% (oxfendazole (-)), 85% (oxfendazole (+)) and 91% (Dolthene) following the five-day treatment . No statistically significant differences in the macrofilaricidal efficacy against L. sigmodontis were observed for both isomers and Dolthene .

6. Efficacy of Oxfendazole and Flubendazole against Litomosoides sigmodontis

  • Application Summary: This study aimed to investigate the immune system’s role during treatment with Oxfendazole and Flubendazole and explore the potential to boost the treatment efficacy via stimulation of the immune system .
  • Methods of Application: Wild type (WT) BALB/c, eosinophil-deficient ΔdblGata1, IL-4r/IL-5−/−, antibody-deficient μMT and B-, T-, NK-cell and ILC-deficient Rag2/IL-2rγ−/− mice were infected with the rodent filaria Litomosoides sigmodontis and treated with an optimal and suboptimal regimen of Oxfendazole and Flubendazole for up to 5 days .
  • Results: Treatment of WT mice reduced the adult worm burden by up to 94% (Oxfendazole) and 100% (Flubendazole) compared to vehicle controls. In contrast, treatment efficacy was lower in all immunodeficient strains .

Safety And Hazards

Oxfendazole may damage fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Oxfendazole has gained much interest recently and is being repurposed for human use against tissue-dwelling larval helminths after demonstrating moderate macrofilaricidal activity in vitro against the adult stages of O. volvulus and Onchocerca gutturosa .

Propiedades

IUPAC Name

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZFPOZAYTVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044112
Record name Oxfendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxfendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oxfendazole

CAS RN

53716-50-0
Record name Oxfendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53716-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxfendazole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxfendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxfendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxfendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxfendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXFENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMP2H17F9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxfendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253 °C
Record name Oxfendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031812
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxfendazole
Reactant of Route 2
Reactant of Route 2
Oxfendazole
Reactant of Route 3
Reactant of Route 3
Oxfendazole
Reactant of Route 4
Reactant of Route 4
Oxfendazole
Reactant of Route 5
Reactant of Route 5
Oxfendazole
Reactant of Route 6
Reactant of Route 6
Oxfendazole

Citations

For This Compound
7,160
Citations
AE Gonzalez, EE Codd, J Horton… - Expert review of anti …, 2019 - Taylor & Francis
… the safety and efficacy of oxfendazole against both gut and tissue … of efficacy of oxfendazole are consistently demonstrated in … pharmacokinetic data, oxfendazole becomes a promising …
Number of citations: 30 www.tandfonline.com
G An, DJ Murry, K Gajurel, T Bach, G Deye… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… Oxfendazole exhibited significant nonlinear … of oxfendazole is likely due to the dose-dependent decrease in bioavailability that is caused by its low solubility. Oxfendazole was found to …
Number of citations: 34 journals.asm.org
MP Hübner, C Martin, S Specht… - PLoS Neglected …, 2020 - journals.plos.org
… we tested oxfendazole, an anthelmintic shown to be well tolerated in phase 1 clinical trials. In vitro, oxfendazole … In addition, 10 days of oral treatments with oxfendazole inhibited filarial …
Number of citations: 30 journals.plos.org
CM Gavidia, AE Gonzalez, EA Barron… - PLoS neglected …, 2010 - journals.plos.org
… the effects of Oxfendazole alone (an antiparasitic drug used in animals), Oxfendazole plus … needed, as well as studies to evaluate the safety and efficacy of Oxfendazole in humans. …
Number of citations: 48 journals.plos.org
DR Hennessy, E Lacey, RK Prichard… - Journal of Veterinary …, 1985 - Wiley Online Library
… & Prichard (l9bl) demonstrated that the efficacy of oxfendazole (OFZ) against BZresist:uit neniarocles … oxfendazole, orally adniinistered as the coniinercial preparation 'Systaniex' ;it the …
Number of citations: 80 onlinelibrary.wiley.com
RE Blanton, TM Wachira, EE Zeyhle… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… of oxfendazole for the treatment of infection with this parasite, nine infected goats and four sheep were given oxfendazole … This study, however, indicates that oxfendazole is at least as …
Number of citations: 81 journals.asm.org
T Bach, S Galbiati, JK Kennedy, G Deye… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… oxfendazole, the effect of food on oxfendazole pharmacokinetics was also evaluated in the current study. Following consumption of a high-fat meal, the oxfendazole … when oxfendazole …
Number of citations: 14 journals.asm.org
EE Codd, HH Ng, C McFarlane… - … journal of toxicology, 2015 - journals.sagepub.com
… of oxfendazole toxicity to be bone marrow, epididymis, liver, spleen, testis, and thymus. Female rats had greater oxfendazole … Oxfendazole did not exhibit genetic toxicology signals in …
Number of citations: 19 journals.sagepub.com
AE Gonzalez, N Falcon, C Gavidia, HH Garcia… - Veterinary …, 1997 - Wiley Online Library
… Oxfendazole has been shown to be highly effective against porcine … of oxfendazole. Twenty‐four naturally parasitised pigs were divided into four groups and treated with oxfendazole at …
Number of citations: 133 bvajournals.onlinelibrary.wiley.com
AE Gonzalez, C Gavidia, N Falcon, T Bernal… - The American journal …, 2001 - academia.edu
… oxfendazole treatment for pigs as a control measure, 20 pigs with cysticercosis were treated with oxfendazole … Only minute residual scars were detected in the carcasses of oxfendazole-…
Number of citations: 122 www.academia.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.